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molecular formula C9H12ClF3N4 B8423167 7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8423167
M. Wt: 268.67 g/mol
InChI Key: SOXBVLUPTNPBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

To a solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (1.90 g) in DMF (10 mL) was added K2CO3 (2.35 g) and 1-bromo-3-chloropropane (1.70 mL) at rt. The reaction mixture was heated at 80° C. for 3 h, diluted with water and extracted with ethyl acetate. The combined organic phases were dried over anhydrous Na2SO4 for 1 h, and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 30:1 (v/v) DCM/MeOH) to give the title compound as transparent liquid (0.68 g, 30.00%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[N:5][N:4]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:21][CH2:22][CH2:23][Cl:24]>CN(C=O)C.O>[Cl:24][CH2:23][CH2:22][CH2:21][N:10]1[CH2:9][CH2:8][N:7]2[C:3]([C:2]([F:12])([F:1])[F:13])=[N:4][N:5]=[C:6]2[CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(C1=NN=C2N1CCNC2)(F)F
Name
Quantity
2.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4 for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column (eluting agent: 30:1 (v/v) DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CC=2N(CC1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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